Benzyl N-(2,6-dichlorophenyl)carbamate

Description

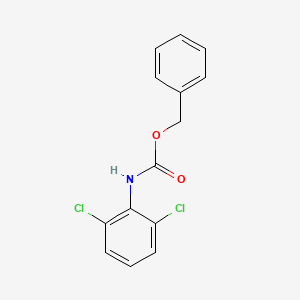

Chemical Structure and Properties Benzyl N-(2,6-dichlorophenyl)carbamate (CAS: 194874-21-0) is a carbamate ester featuring a benzyl group and a 2,6-dichlorophenyl substituent. Its IUPAC name is carbamic acid (2,6-dichlorophenyl)-, benzyl ester, with synonyms including AC1NE6EP and AKOS024335592 . The compound’s structure combines a carbamate functional group (–O–(C=O)–N–) with electron-withdrawing chlorine atoms at the 2 and 6 positions of the phenyl ring, which influence its electronic and steric properties. Carbamates are widely studied for applications in agrochemicals, pharmaceuticals, and polymer chemistry due to their hydrolytic stability and bioactivity.

Properties

Molecular Formula |

C14H11Cl2NO2 |

|---|---|

Molecular Weight |

296.1 g/mol |

IUPAC Name |

benzyl N-(2,6-dichlorophenyl)carbamate |

InChI |

InChI=1S/C14H11Cl2NO2/c15-11-7-4-8-12(16)13(11)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |

InChI Key |

PVCZHYQQUAVGJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-(2,6-dichlorophenyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 2,6-dichloroaniline. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(2,6-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbamate group.

Hydrogenation: The benzyl group can be hydrogenated under specific conditions, leading to the formation of the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate can be used under mild conditions.

Hydrogenation: Catalysts like palladium on carbon (Pd-C) and hydrogen gas (H2) are commonly used.

Major Products Formed:

Substitution Reactions: Products typically include substituted carbamates.

Hydrogenation: The major product is the corresponding amine.

Scientific Research Applications

Benzyl N-(2,6-dichlorophenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of Benzyl N-(2,6-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares Benzyl N-(2,6-dichlorophenyl)carbamate with analogs based on substituent patterns, functional groups, and reported applications.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Impact: Carbamates (e.g., this compound) exhibit greater hydrolytic stability than amides (e.g., Propanil) under acidic conditions due to the ester linkage’s resistance to nucleophilic attack . Carboxamides (e.g., Fenoxacrim) often show enhanced bioactivity against fungi but lower environmental persistence compared to carbamates .

3,4-Dichloro analogs (e.g., Propanil) prioritize herbicidal activity due to optimized electron-withdrawing effects on the phenyl ring, disrupting plant electron transport chains .

Electronic Properties: Chlorine atoms in 2,6-dichlorophenyl increase the compound’s lipophilicity (logP ~3.5 estimated), favoring membrane penetration in pesticidal applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.